4-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid
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Overview
Description
4-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C10H9F3O3. It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a trifluoromethyl group (-CF3) attached to a benzoic acid core.
Preparation Methods
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator . The methoxy and methyl groups can be introduced through standard electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxy-2-methyl-3-(trifluoromethyl)benzaldehyde.
Reduction: Formation of 4-methoxy-2-methyl-3-(trifluoromethyl)benzyl alcohol.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid has several applications in scientific research:
Biology: Investigated for its potential biological activity, including its role as an inhibitor in enzyme-catalyzed reactions.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
- 4-Methoxy-3-methyl-5-(trifluoromethyl)benzoic acid
- 4-Methyl-2-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
Comparison: 4-Methoxy-2-methyl-3-(trifluoromethyl)benzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with other molecules. The presence of the methoxy group at the 4-position and the methyl group at the 2-position, along with the trifluoromethyl group at the 3-position, provides a distinct electronic environment that can affect its chemical behavior compared to other similar compounds .
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
4-methoxy-2-methyl-3-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C10H9F3O3/c1-5-6(9(14)15)3-4-7(16-2)8(5)10(11,12)13/h3-4H,1-2H3,(H,14,15) |
InChI Key |
AYTRFZMSSVLBQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C(F)(F)F)OC)C(=O)O |
Origin of Product |
United States |
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